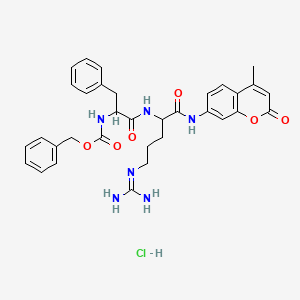
2-Benzyl-3-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-oxocyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H14O3 It is a derivative of cyclopentanecarboxylic acid, featuring a benzyl group and a keto group on the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-oxocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with benzyl bromide in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-oxocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Benzyl-3-oxocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclopentanecarboxylic acid: A similar compound with a keto group on the cyclopentane ring but without the benzyl group.
2-Oxocyclopentanecarboxylic acid: Another related compound with a keto group at a different position on the cyclopentane ring.
Uniqueness
2-Benzyl-3-oxocyclopentane-1-carboxylic acid is unique due to the presence of both a benzyl group and a keto group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-benzyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16) |
Clave InChI |
XUZNWUPKDRCVGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


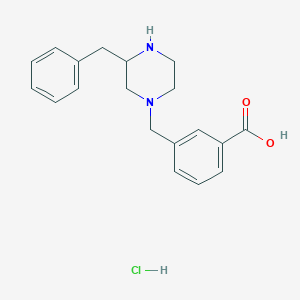
![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
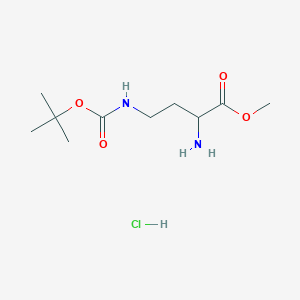
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
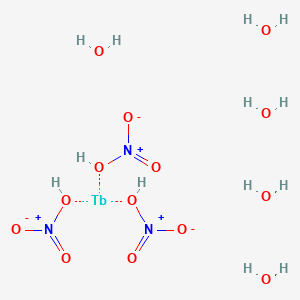
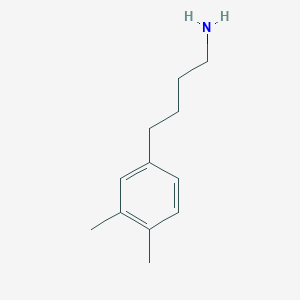
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
